3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine
Description
This compound features a piperidine core modified at the 1-position with a 4-methylbenzenesulfonyl (tosyl) group and at the 3-position with a 1,2,4-oxadiazole ring substituted by a 3-methoxyphenyl moiety. The 1,2,4-oxadiazole is a heterocyclic ring known for enhancing metabolic stability and binding affinity in medicinal chemistry . The tosyl group may contribute to improved solubility and target interaction due to its sulfonyl moiety. Structural analogs of this compound often vary in substituents on the oxadiazole ring, the nature of the sulfonyl/bridging group, or the substitution pattern on the aryl rings, leading to differences in biological activity and physicochemical properties.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-8-10-19(11-9-15)29(25,26)24-12-4-6-17(14-24)21-22-20(23-28-21)16-5-3-7-18(13-16)27-2/h3,5,7-11,13,17H,4,6,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXFAORYAOBTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.
Attachment of the Tosylpiperidinyl Group: The tosylpiperidinyl group can be attached via nucleophilic substitution reactions involving piperidine and tosyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent or drug candidate.
Industry: The compound could be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s action, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects on Oxadiazole: Electron-donating groups (e.g., 3-methoxy in the target compound) may enhance binding to receptors requiring hydrophobic or π-π interactions, whereas electron-withdrawing groups (e.g., 3-bromo in , 3-fluoro in ) could influence electronic properties and metabolic stability .
Piperidine Modifications :
- Sulfonyl groups (e.g., tosyl in the target compound, thienylsulfonyl in ) improve solubility and may act as hydrogen bond acceptors. In contrast, benzoyl groups (e.g., 2,4-dimethoxybenzoyl in ) introduce bulkier aromatic systems, possibly affecting membrane permeability .
- Unsubstituted piperidine (e.g., ) lacks the sulfonyl/benzoyl group, reducing molecular complexity and weight, which is advantageous for fragment-based drug design.
Physicochemical and Pharmacokinetic Considerations
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~415 g/mol) compared to simpler analogs (e.g., at 247 g/mol) may limit blood-brain barrier penetration but enhance plasma protein binding.
- Sulfonyl groups generally improve aqueous solubility, whereas benzoyl derivatives (e.g., ) may exhibit lower solubility due to aromatic stacking .
Metabolic Stability :
- The 1,2,4-oxadiazole ring is resistant to hydrolysis, enhancing metabolic stability compared to isosteres like 1,3,4-oxadiazoles .
Biological Activity
The compound 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a novel chemical entity that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, providing a comprehensive overview of its pharmacological properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 378.47 g/mol. Its structure features an oxadiazole ring, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction between appropriate aryl hydrazines and carbonyl compounds, followed by cyclization to form the oxadiazole ring. The sulfonamide group is introduced through a nucleophilic substitution reaction on the piperidine core.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the oxadiazole moiety can inhibit the growth of various bacterial strains and fungi. The specific compound has been tested against several pathogens, demonstrating moderate to high efficacy in inhibiting bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism appears to involve the inhibition of specific kinases that are crucial for cell proliferation.
Case Study:
In vitro studies on human breast cancer cell lines (MCF-7) showed a decrease in cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells when treated with this compound.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Kinases: The presence of the piperidine and oxadiazole moieties allows for interaction with kinase enzymes, potentially disrupting signaling pathways involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Generation: The compound may enhance ROS production within cells, leading to oxidative stress and subsequent apoptosis.
- Modulation of Gene Expression: It has been suggested that this compound can influence transcription factors involved in cell cycle regulation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
